molecular formula C9H11ClFNO B1383471 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1795186-68-3

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B1383471
CAS No.: 1795186-68-3
M. Wt: 203.64 g/mol
InChI Key: ZIUMKXYNLLKQHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. standard organic synthesis techniques involving batch reactors and controlled reaction conditions are likely employed .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products:

Mechanism of Action

The exact mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorinated benzoxazepine structure. This interaction can modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS Number: 1795186-68-3) is a heterocyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11ClFNO
  • Molecular Weight : 203.64 g/mol
  • Structure : The compound features a seven-membered ring containing nitrogen and oxygen atoms, with a fluorine atom that enhances its biological reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties

Studies have shown that compounds within the benzoxazepine class can possess antimicrobial effects. The presence of the fluorine atom may enhance interaction with microbial targets, leading to increased efficacy compared to non-fluorinated analogs.

2. Anticancer Effects

Preliminary investigations suggest potential anticancer properties. For example, derivatives of benzoxazepines have been noted for their ability to inhibit cancer cell growth selectively without affecting non-tumorigenic cells . Specific studies involving related compounds indicate mechanisms that involve modulation of cell signaling pathways and inhibition of cell motility .

3. Neuroprotective Activity

The structural similarity of this compound to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research into related compounds has demonstrated neuroprotective effects through various pathways .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with multiple biological targets including:

  • Enzymes : Modulating activity through competitive inhibition or allosteric effects.
  • Receptors : Potentially acting on neurotransmitter receptors which could influence neuronal signaling and behavior .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

StudyFindings
Nutt et al. (2023)Investigated various N-heterocyclic scaffolds including benzoxazepines; highlighted selective growth inhibition in tumorigenic cells .
PMC Study (2021)Discussed the role of similar compounds in modulating physiological functions; suggested potential for therapeutic applications in fluid balance and reproduction .

Properties

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUMKXYNLLKQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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